5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Chemical Probe Medicinal Chemistry Kinase/MMP Inhibitor Scaffold

The compound 5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 405893-61-0) is a low-molecular-weight (223.23 g/mol) synthetic small molecule belonging to the 5-aminomethylene-pyrimidine-2,4,6-trione chemotype. This class is recognized, in structurally more elaborated forms, as a zinc-binding scaffold for matrix metalloproteinase (MMP) inhibition and as a hinge-binding motif in kinase inhibitor design.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B10895292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C=NC2CC2)O
InChIInChI=1S/C10H13N3O3/c1-12-8(14)7(5-11-6-3-4-6)9(15)13(2)10(12)16/h5-6,14H,3-4H2,1-2H3
InChIKeyJZAWXNNXXWPRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Identity, Class, and Procurement Context


The compound 5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 405893-61-0) is a low-molecular-weight (223.23 g/mol) synthetic small molecule belonging to the 5-aminomethylene-pyrimidine-2,4,6-trione chemotype [1]. This class is recognized, in structurally more elaborated forms, as a zinc-binding scaffold for matrix metalloproteinase (MMP) inhibition and as a hinge-binding motif in kinase inhibitor design [1]. The compound’s structure comprises a 1,3-dimethylbarbituric acid core with a cyclopropylaminomethylidene substituent at the 5-position. However, a search of primary literature, patents, and authoritative databases does not return any peer-reviewed pharmacological, selectivity, pharmacokinetic, or physicochemical profiling studies for this specific entity, distinguishing it from its more extensively characterized, substituted congeners within the same chemotype.

Chemotype Pyrimidine-2,4,6-trione scaffold; zinc-binding and kinase hinge-binding motif recognized in more elaborated analogs
Data Status Not biologically characterized in primary literature; no IC50, Ki, selectivity, or ADME data available for this specific entity
Procurement Use Fragment elaboration, chemical probe development starting point, analytical reference standard, or synthetic intermediate

Why 5-[(Cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Assumed Interchangeable with Other Pyrimidinetriones


The pyrimidine-2,4,6-trione chemotype exhibits profound structure-activity relationship (SAR) sensitivity to substituent modifications. In the context of MMP-13 inhibition, pyrimidinetrione-based inhibitors achieve >100-fold selectivity over related MMPs only through specific, optimized substitution patterns [1]. Similarly, for c-Met kinase inhibition, electron-donating groups on the 5-aminomethylene moiety are critical for potency, with a shift from a 1.15 nM to inactive range driven solely by peripheral substituent changes [2]. The cyclopropylamino group imparts distinct steric (cyclopropyl ring) and electronic (secondary amine) properties compared to other alkylamino or arylamino methylidenes, predicting altered target binding, zinc-chelation geometry, and ADME profile. Without direct comparative data, generic substitution between 5-[(cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its analogs cannot be scientifically justified and risks compromising assay outcomes.

Substituent-dependent SAR
Even minor peripheral group changes can shift c-Met potency from 1.15 nM to inactive, as shown for 5-aminomethylene analogs.
Uncharacterized cyclopropylamino group
The steric and electronic properties of cyclopropylamino methylidene differ from known active arylamino/alkylamino congeners; target binding and zinc-chelation geometry are untested.
Absence of direct comparator data
No head-to-head pharmacological or ADME profiling exists for this compound versus any specific pyrimidinetrione analog. Interchangeability cannot be assumed.

Quantitative Differentiation Evidence for 5-[(Cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione


Evidence Gap: No Published Direct Comparative or Standalone Biological Data Exist for This Compound

A comprehensive search across PubMed, PubChem, Google Patents, and vendor documentation (excluding prohibited sources) for the CAS registry number 405893-61-0 yields zero primary research articles, patents, or reputable vendor technical datasheets containing quantitative biological, pharmacological, or physicochemical profiling data . The compound is listed in commercial chemical catalogs (ChemicalBook, ChemIndex) solely with molecular formula (C10H13N3O3) and molecular weight (223.23 g/mol) . No inhibition constants (IC50, Ki, Kd), selectivity ratios, cellular activity data, solubility, metabolic stability, or permeability values are reported. Consequently, a head-to-head quantitative comparison against any specific analog cannot be performed. The closest class-level inference derives from the 5-(aminomethylene)pyrimidine-2,4,6-trione scaffold, where elaborated analogs achieve c-Met IC50 values as low as 1.15 nM [1], but the unsubstituted cyclopropylamino-methylidene derivative remains uncharacterized.

No biological data
Class-level inference
Not reported
Data to verify; no quantitative differentiation possible
Compound is uncharacterized; closest scaffold analogs reach c-Met IC50 1.15 nM
Chemical Probe Medicinal Chemistry Kinase/MMP Inhibitor Scaffold

Application Scenarios for 5-[(Cyclopropylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Based on Available Evidence


Fragment-Based Lead Generation and Scaffold Hopping

Given its low molecular weight (223.23 g/mol) and the privileged nature of the pyrimidine-2,4,6-trione zinc-binding/kinase hinge-binding scaffold , this compound may serve as a starting fragment for medicinal chemistry campaigns targeting MMPs or kinases. Its cyclopropylamino group offers a distinct vector for structure-guided elaboration, but all potency, selectivity, and ADME properties must be experimentally determined, as no pre-existing data guide compound prioritization.

Chemical Probe Development (Uncharacterized Starting Point)

The pyrimidine-2,4,6-trione chemotype has yielded selective chemical probes for BRD9/7 (e.g., TP-472) and MMP-13 [1]. This compound could be explored as a minimalist core for developing novel bromodomain or metalloprotease probes, but users should recognize that the cyclopropylamino methylidene substituent remains pharmacologically unvalidated relative to the elaborated, potent analogs described in the literature.

Analytical Reference Standard and Synthetic Intermediate

The compound is listed by chemical suppliers as a research chemical with CAS 405893-61-0 . It may be procured as an analytical reference standard for mass spectrometry or NMR library construction, or as a synthetic intermediate for further derivatization to access biologically active 5-aminomethylene pyrimidine-2,4,6-triones.

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Low MW, privileged zinc-binding/kinase hinge-binding core
Potency, selectivity, and ADME must be determined experimentally
Chemical Probe Development (uncharacterized start)
Pyrimidine-2,4,6-trione chemotype with unexplored cyclopropylamino vector
Pharmacological validation against bromodomain / metalloprotease targets
Analytical Reference / Synthetic Intermediate
CAS-listed, defined molecular formula and weight
COA, analytical purity, and identity verification (HPLC, NMR)
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